molecular formula C9H10N2O6S B8794253 Methyl 2-(2-nitrobenzenesulfonamido)acetate

Methyl 2-(2-nitrobenzenesulfonamido)acetate

Cat. No.: B8794253
M. Wt: 274.25 g/mol
InChI Key: LDMGQCBNJVSAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-[(2-nitrophenyl)sulfonyl]glycinate is an organic compound that belongs to the class of sulfonyl glycinates It is characterized by the presence of a nitrophenyl group attached to a sulfonyl moiety, which is further connected to a glycine ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-nitrobenzenesulfonamido)acetate typically involves the reaction of glycine methyl ester with 2-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, where the amino group of glycine methyl ester attacks the sulfonyl chloride, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(2-nitrophenyl)sulfonyl]glycinate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles such as amines or thiols.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products Formed

    Reduction: Methyl N-[(2-aminophenyl)sulfonyl]glycinate.

    Substitution: Depending on the nucleophile, various substituted sulfonyl glycinates.

    Hydrolysis: N-[(2-nitrophenyl)sulfonyl]glycine.

Scientific Research Applications

Methyl N-[(2-nitrophenyl)sulfonyl]glycinate has several applications in scientific research:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-nitrobenzenesulfonamido)acetate largely depends on its chemical reactivity. For instance, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The sulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-[(2-aminophenyl)sulfonyl]glycinate: Similar structure but with an amino group instead of a nitro group.

    Methyl N-[(2-chlorophenyl)sulfonyl]glycinate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

Methyl N-[(2-nitrophenyl)sulfonyl]glycinate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity compared to its analogs. The nitro group can undergo reduction to form an amino group, providing a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C9H10N2O6S

Molecular Weight

274.25 g/mol

IUPAC Name

methyl 2-[(2-nitrophenyl)sulfonylamino]acetate

InChI

InChI=1S/C9H10N2O6S/c1-17-9(12)6-10-18(15,16)8-5-3-2-4-7(8)11(13)14/h2-5,10H,6H2,1H3

InChI Key

LDMGQCBNJVSAQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Glycine methyl ester hydrochloride (15.0 g) was dissolved in dichloromethane, and to the solution triethylamine (26.48 g) was added at 0° C. A solution of 2-nitrobenzenesulfonyl chloride (23.57 g) in dichloromethane (50 mL) was then gradually added dropwise. After the mixture was stirred at room temperature for 2 hours, the reaction mixture was concentrated under reduced pressure, and ethyl acetate was added to the residue. The resultant mixture was washed with 2 M hydrochloric acid, water and saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resultant crystals were recrystallized from ethyl acetate-hexane to obtain the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
26.48 g
Type
reactant
Reaction Step Two
Quantity
23.57 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

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